Lipophilicity (LogP) as a Predictor of Membrane Permeability and Bioactivity
3-(3-Bromophenyl)-1H-pyrazole exhibits a calculated LogP (XLogP3) of 2.6 . This lipophilicity value falls within the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates and is a critical differentiator from less lipophilic pyrazole analogs. For instance, an unsubstituted 3-phenyl-1H-pyrazole would have a significantly lower LogP (estimated ~1.8-2.0), which would predict reduced passive membrane permeability and potentially lower cellular activity [1]. The bromine atom's contribution to LogP can be quantitatively estimated; replacing the bromine with a hydrogen atom would decrease the calculated LogP by approximately 0.6-0.8 units, based on Hansch-Leo fragmental methods.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated XLogP3 = 2.6 |
| Comparator Or Baseline | 3-phenyl-1H-pyrazole (estimated XLogP3 = ~1.8-2.0) |
| Quantified Difference | Difference in LogP = +0.6 to +0.8 units |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
A higher LogP value within an optimal range is a key predictor of better membrane permeability, a critical factor for achieving intracellular target engagement in cell-based assays.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
